molecular formula C21H25N B8360743 N-t-butyl-4,4-diphenyl-2-cyclopentenylamine

N-t-butyl-4,4-diphenyl-2-cyclopentenylamine

Cat. No.: B8360743
M. Wt: 291.4 g/mol
InChI Key: QMTVTICJRCJOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-butyl-4,4-diphenyl-2-cyclopentenylamine is a useful research compound. Its molecular formula is C21H25N and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

N-tert-butyl-4,4-diphenylcyclopent-2-en-1-amine

InChI

InChI=1S/C21H25N/c1-20(2,3)22-19-14-15-21(16-19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15,19,22H,16H2,1-3H3

InChI Key

QMTVTICJRCJOFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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ClC1C=CC(c2ccccc2)(c2ccccc2)C1
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Synthesis routes and methods II

Procedure details

To a solution of 4,4-diphenyl-2-cyclopenten-1-one (0.40 g), t-butylamine (0.75 g) in methylene chloride (9 ml) was added dropwise a solution of titanium tetrachloride (0.50 g) in methylene chloride (5 ml) at -70° C. to -60° C. After being stirred for 2 hours, sodium borohydride (0.35 g) and methanol (6 ml) were added successively at 0° C. After being stirred for 0.5 hour, the precipitate was filtered off using celite and the filtrate was condensed under reduced pressure. To the residue, 1N sodium hydroxide aqueous solution was added and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of chloroform and methanol as an eluent to give N-t-butyl-4,4-diphenyl-2-cyclopentenylamine (0.13 g) and N-t-butyl-3,3-diphenylcyclopentylamine (0.19 g) respectively.
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0.4 g
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0.75 g
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9 mL
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5 mL
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0.5 g
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catalyst
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0.35 g
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reactant
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6 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5,5-diphenyl-2-cyclopenten-1-ol (0.20 g) in N,N-dimethylformamide (1 ml) were added methanesulfonyl chloride (0.35 ml) and triethylamine (0.60 ml) at 5° to 10° C. After being stirred for 1 hour, t-butylamine (1.78 ml) was added to the reaction mixture at 5° to 12° C. The reaction mixture was stirred for 3 days at room temperature. To the reaction mixture were added water and ethyl acetate. The organic layer was separated, washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of chloroform and methanol as an eluent to give N-t-butyl-4,4-diphenyl-2-cyclopentenylamine (0.11 g).
Name
5,5-diphenyl-2-cyclopenten-1-ol
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0.2 g
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0.35 mL
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0.6 mL
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1 mL
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1.78 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4,4-diphenyl-2-cyclopentenyl chloride (0.20 g), t-butylamine (2 ml) and a catalytic amount of sodium iodide in acetone (4 ml) was refluxed for 15 hours and cooled. The mixture was evaporated in vacuo and water was added thereto extracted with ethyl acetate. The extract was washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of chloroform and methanol as an eluent to give N-t-butyl-4,4-diphenyl-2-cyclopentenylamine (0.15 g).
Name
4,4-diphenyl-2-cyclopentenyl chloride
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0.2 g
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2 mL
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4 mL
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